N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide
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Overview
Description
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene ring system that is partially hydrogenated, combined with a phenylacetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Tetrahydronaphthalene Ring: The starting material, naphthalene, undergoes partial hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The tetrahydronaphthalene is then hydroxylated at the 2-position to introduce the hydroxyl group.
Acylation: The hydroxylated tetrahydronaphthalene is reacted with 2-(3-methylphenyl)acetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler compound with a similar ring structure but lacking the hydroxyl and amide groups.
2-(3-Methylphenyl)acetamide: Contains the phenylacetamide moiety but lacks the tetrahydronaphthalene ring.
Uniqueness
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide is unique due to its combination of a partially hydrogenated naphthalene ring with a phenylacetamide group
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-5-4-6-16(11-15)12-19(22)21-14-20(23)10-9-17-7-2-3-8-18(17)13-20/h2-8,11,23H,9-10,12-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJWHXHZFCMZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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